molecular formula C26H20N2O2 B1384541 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine CAS No. 166827-48-1

4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine

Cat. No. B1384541
M. Wt: 392.4 g/mol
InChI Key: BQTPIYWPQVIICF-ZPUQHVIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine (4,4'-BH2BP) is an organic compound composed of two pyridine rings and two hydroxystyryl groups attached to each ring. It is a highly fluorescent molecule that has been widely studied for its potential applications in a variety of fields, including organic chemistry, biochemistry, and nanoscience. 4,4'-BH2BP has been used for the synthesis of various derivatives, for the development of fluorescent probes for biological systems, and as a building block in nanomaterials.

Scientific Research Applications

Photovoltaic Applications

4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine derivatives have been utilized in the development of highly efficient photovoltaic devices. For instance, heteroleptic ruthenium complexes incorporating 4,4'-bis(styryl)-2,2'-bipyridine derivatives exhibit high molar extinction coefficients, enhancing their ability to harvest solar light. These complexes have been used in thin-film dye-sensitized solar cells (DSCs), achieving significant conversion efficiency due to their excellent light absorption properties. The dynamics of photoinduced charge separation in these systems have been thoroughly investigated, contributing to the advancement of solar energy conversion technologies (Kuang et al., 2006).

Optical and Electrochemical Properties

Research on 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine derivatives has also focused on understanding their optical and electrochemical properties. Studies have been conducted on the synthesis and coordination of these compounds, examining their behavior in various chemical environments. This research is crucial for the development of new materials with potential applications in optics, electronics, and catalysis (Bouder et al., 1998).

Structural and Bonding Studies

Structural analyses of 4,4'-bis(hydroxybutyl)-2,2'-bipyridine, a derivative of the compound , reveal important insights into intermolecular hydrogen bonding and pi-stacking interactions. These studies provide valuable information on how these compounds can form polymers and crystallize in different systems, which is beneficial for materials science and crystal engineering (Iyer et al., 2005).

Nonlinear Optical Applications

The synthesis and characterization of various substituted 4,4'-bis(styryl)-2,2'-bipyridines, including those functionalized with hydroxy groups, have been explored for their potential in nonlinear optical applications. These studies are integral to the development of new materials for advanced photonic technologies, contributing to the fields of photonics and telecommunications (Balasubramanian et al., 1995).

Synthesis and Derivatization Techniques

Significant research has been conducted on the synthesis and further derivatization of bipyridine ligands, including hydroxymethyl bipyridines. These studies provide a foundation for creating more complex compounds with diverse applications in various fields of chemistry and material science (Smith et al., 2000).

properties

IUPAC Name

4-[(E)-2-[2-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2/c29-23-9-5-19(6-10-23)1-3-21-13-15-27-25(17-21)26-18-22(14-16-28-26)4-2-20-7-11-24(30)12-8-20/h1-18,29-30H/b3-1+,4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTPIYWPQVIICF-ZPUQHVIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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